molecular formula C31H33N3O6S B12430868 Zafirlukast p-Tolyl Isomer-d7

Zafirlukast p-Tolyl Isomer-d7

Cat. No.: B12430868
M. Wt: 582.7 g/mol
InChI Key: HOOQJZTUMKGZMP-SHUQPANYSA-N
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Description

Zafirlukast p-Tolyl Isomer-d7 is a deuterated form of Zafirlukast, a leukotriene receptor antagonist. It is primarily used in research settings, particularly in the study of leukotriene pathways and their role in inflammatory diseases. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Zafirlukast p-Tolyl Isomer-d7 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s structure and isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Zafirlukast p-Tolyl Isomer-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds. These products are often analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

Zafirlukast p-Tolyl Isomer-d7 has a wide range of applications in scientific research:

Mechanism of Action

Zafirlukast p-Tolyl Isomer-d7 acts as a selective and competitive antagonist of leukotriene D4 and E4 (LTD4 and LTE4), which are components of the slow-reacting substance of anaphylaxis (SRSA). By blocking these leukotrienes from binding to their receptors, the compound reduces airway constriction, mucus production, and inflammation, making it effective in the treatment of asthma and other inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zafirlukast p-Tolyl Isomer-d7 is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C31H33N3O6S

Molecular Weight

582.7 g/mol

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate

InChI

InChI=1S/C31H33N3O6S/c1-20-8-13-26(14-9-20)41(37,38)33-30(35)22-11-10-21(29(17-22)39-3)16-23-19-34(2)28-15-12-24(18-27(23)28)32-31(36)40-25-6-4-5-7-25/h8-15,17-19,25H,4-7,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,8D,9D,13D,14D

InChI Key

HOOQJZTUMKGZMP-SHUQPANYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Origin of Product

United States

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